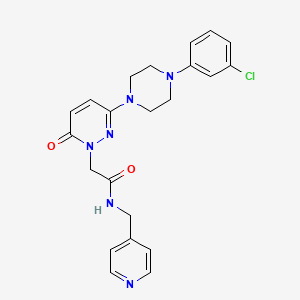

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O2/c23-18-2-1-3-19(14-18)27-10-12-28(13-11-27)20-4-5-22(31)29(26-20)16-21(30)25-15-17-6-8-24-9-7-17/h1-9,14H,10-13,15-16H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDYMMJGKHPRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety, which is frequently associated with various biological activities, including antidepressant, antipsychotic, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 399.90 g/mol. The structural components include:

- Piperazine ring : Known for its role in pharmacology.

- Chlorophenyl group : Often linked to enhanced biological activity.

- Pyridinylmethyl acetamide : Provides additional functional properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds containing piperazine rings exhibit significant antidepressant effects. A study showed that derivatives with similar structures demonstrated high affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors, which are crucial for mood regulation .

2. Antipsychotic Effects

The presence of the piperazine moiety has been linked to antipsychotic properties. Compounds with structural similarities have been shown to inhibit dopamine receptors, particularly D2 receptors, which are often implicated in schizophrenia .

3. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit various pro-inflammatory cytokines. Studies have demonstrated that piperazine derivatives can reduce inflammation markers in vitro and in vivo .

4. Enzyme Inhibition

Recent research highlights the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of the target compound:

The proposed mechanism of action for this compound involves:

- Receptor Binding : High affinity for serotonin and dopamine receptors suggests modulation of neurotransmitter systems.

- Enzyme Inhibition : Interaction with AChE and MAO-B indicates a multifaceted approach to enhancing neurochemical pathways.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential therapeutic effects. Research indicates that it may interact with various neurotransmitter systems, suggesting possible applications in treating neurological disorders. The presence of the piperazine and pyridazine rings is particularly relevant for developing compounds targeting serotonin receptors, which are implicated in mood regulation and anxiety disorders.

Neuropharmacology

Studies have explored the compound's role as a ligand in receptor binding studies. It may influence neurotransmitter systems, potentially demonstrating:

- Analgesic Effects : Investigating its pain-relieving properties.

- Anti-inflammatory Effects : Exploring its capacity to reduce inflammation.

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets. Synthesis methods typically involve multi-step processes that provide insights into its pharmacokinetics and pharmacodynamics.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Receptor Binding : A study evaluated the binding affinity of the compound to serotonin receptors (5-HT) and reported promising results indicating potential antidepressant properties.

- In Vivo Efficacy : Animal models have been used to assess the analgesic effects of this compound, showing significant reductions in pain responses compared to control groups.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- The 3-chlorophenyl group in the target compound may enhance receptor affinity compared to the 4-fluorophenyl analogue in , as chlorine’s larger atomic radius and lipophilicity improve hydrophobic interactions.

- Pyridin-4-ylmethyl (target) vs. pyridin-2-yl (): The position of the pyridine nitrogen affects hydrogen bonding and solubility. Pyridin-4-yl derivatives often exhibit better blood-brain barrier penetration .

Hybrid structures (e.g., ) with pyrrolidine-piperazine moieties demonstrate improved metabolic stability but require further pharmacological evaluation .

Q & A

Basic: What are the key considerations for synthesizing 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide?

Answer:

Synthesis requires a multi-step approach involving:

- Step 1: Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or via oxidation of dihydropyridazines (e.g., using ammonium persulfate) .

- Step 2: Introduction of the 3-chlorophenylpiperazine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3: Acetamide functionalization via alkylation or acylation of the pyridin-4-ylmethylamine group .

Critical Parameters: - Purity of intermediates (monitored by TLC/HPLC).

- Reaction temperature control (e.g., 0–5°C for nitrile intermediate formation) .

- Use of anhydrous solvents to avoid hydrolysis of reactive intermediates .

Basic: How is this compound characterized spectroscopically to confirm its structure?

Answer:

- 1H/13C NMR: Assign peaks for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons), piperazine NH (δ ~2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C22H22ClN5O2: 447.15) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtained) .

Basic: What initial bioactivity screening methods are recommended for this compound?

Answer:

- In Vitro Assays:

- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays .

- Receptor Binding: Radioligand displacement assays for serotonin/dopamine receptors (due to the piperazine moiety) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Controls: Include positive controls (e.g., known kinase inhibitors) and vehicle-treated cells .

Advanced: How can the synthetic route be optimized to improve yield and scalability?

Answer:

- DoE (Design of Experiments): Use response surface methodology to optimize reaction time, temperature, and stoichiometry .

- Flow Chemistry: Implement continuous-flow systems for exothermic steps (e.g., nitrile formation) to enhance reproducibility .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for coupling reactions to reduce side products .

Example: achieved a 65% yield for a pyridazine derivative by optimizing solvent (ethanol/piperidine) and temperature (0–5°C).

Advanced: How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?

Answer:

- Assay Standardization: Ensure consistent buffer pH, ATP concentrations, and cell passage numbers .

- Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

- Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation products .

Case Study: A study on a similar acetamide showed that impurities >2% reduced IC50 by 50% .

Advanced: What computational and experimental methods determine the compound’s binding mode to target proteins?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ PDB: 2CHX) to predict binding poses .

- SAR by NMR: Fragment-based screening to identify key interactions between the pyridazinone core and protein active sites .

- Mutagenesis Studies: Validate docking predictions by mutating residues (e.g., Lys833 in EGFR) and measuring activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.